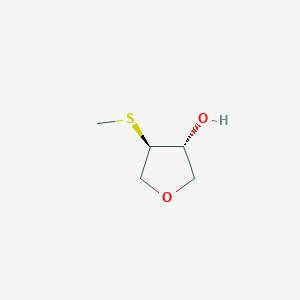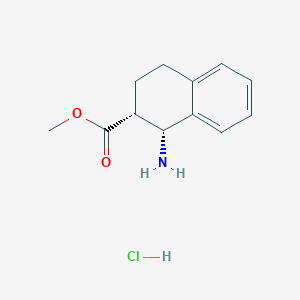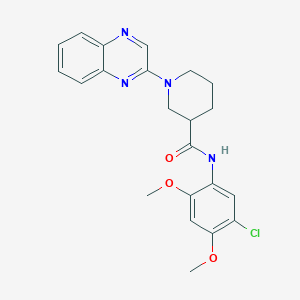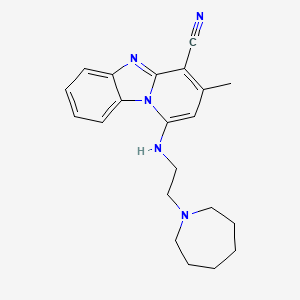
(3R,4R)-4-Methylsulfanyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .Chemical Reactions Analysis
This involves discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Energy-Transfer-Enabled Biocompatible Reactions
The sulfur-containing molecule, similar in structure to "(3R,4R)-4-Methylsulfanyloxolan-3-ol", has been utilized in the energy-transfer-enabled biocompatible disulfide–ene reaction. This method enables the chemoselective anti-Markovnikov hydroalkyl/aryl thiolation of alkenes and alkynes. It's noted for its biocompatibility and wide functional group tolerance, making it suitable for bioimaging applications and carbon–sulfur bond-forming late-stage functionalization chemistry, especially in metabolic labeling (Teders et al., 2018).
Advanced Organic Synthesis Techniques
The molecule's relevance extends to advanced organic synthesis techniques. For example, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-Methyloximes showcases its role in constructing complex organic frameworks. This method employs N-arylsulfanylsuccinimides and dialkyl disulfides as electrophiles, demonstrating the molecule's versatility in organic synthesis (Gao et al., 2019).
Inhibition Studies in Medicinal Chemistry
In medicinal chemistry, derivatives of sulfur-containing molecules have been studied for their inhibitory effects. For instance, (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of matrix metalloproteinase 2 (MMP2), demonstrates the potential of sulfur-containing molecules in designing selective enzyme inhibitors. Computational studies have revealed insights into the mechanism of action and potential for therapeutic applications (Tao et al., 2010).
Applications in Energy Storage and Sensors
Sulfur-containing molecules have also found applications in energy storage systems, such as lithium-sulfur batteries. In situ Raman spectroscopy studies of sulfur speciation in lithium-sulfur batteries have highlighted their role in improving the understanding of sulfur reduction mechanisms, potentially leading to more efficient and stable battery designs (Wu et al., 2015).
Enzyme Inhibition for Therapeutic Targets
Another fascinating application is the discovery and mechanistic characterization of inhibitors for the H2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST). These inhibitors target active-site cysteine persulfide, offering new avenues for therapeutic intervention in diseases where hydrogen sulfide plays a regulatory role (Hanaoka et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4R)-4-methylsulfanyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYTDNUOBDOAH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)







![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)
